N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide
Overview
Description
N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a 6-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridin-3-amine with 2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase the yield and purity of the product. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine group under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 2-methylbenzenesulfonic acid derivatives.
Reduction: Formation of 2-methylbenzenesulfonamide derivatives.
Scientific Research Applications
N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
- N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
- N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide
Uniqueness
N-(6-chloropyridin-3-yl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a chloropyridinyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-4-2-3-5-11(9)18(16,17)15-10-6-7-12(13)14-8-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLENHBRKEROBDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209518 | |
Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296172-32-1 | |
Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296172-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-(6-chloro-3-pyridinyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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